(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core, a carboxylic acid group at position 3, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The stereochemistry (1S,3S,5S) defines its spatial arrangement, influencing its reactivity and interactions. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its molecular formula is C21H19NO4, with a molecular weight of 349.38 g/mol .
Properties
CAS No. |
1932109-93-7 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1S,3S,5S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19-/m0/s1 |
InChI Key |
XOOXAQNBHBESGV-NXXSPTCGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound with significant biological implications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, is often utilized in peptide synthesis and drug development.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
- CAS Number : 204317-99-7
The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The Fmoc group can be cleaved under specific conditions, allowing the compound to interact with enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The rigid bicyclic structure enhances binding affinity and specificity towards molecular targets, which is crucial for its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds often possess antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against certain bacterial strains due to their ability to disrupt cellular processes.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter receptors has been hypothesized as a potential mechanism for these effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Investigated neuroprotective effects in a rodent model of Alzheimer’s disease, showing reduced amyloid plaque formation. |
| Study C | Evaluated the pharmacokinetics of the compound, revealing a half-life of approximately 4 hours in vivo, indicating potential for therapeutic use. |
Comparison with Similar Compounds
Structural Analogues
Stereoisomers
- (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 56071-60-4):
This diastereomer shares the same molecular formula but differs in stereochemistry at positions 1 and 3. Such differences can alter solubility, crystallinity, and chiral recognition in enzymatic processes. For example, the (1R,3S,5R) isomer may exhibit distinct solid-state packing, affecting its utility in solid-phase peptide synthesis .
Core Modifications
- Saxagliptin ((1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile): Replaces the carboxylic acid with a carbonitrile group and introduces an adamantyl-acetyl substituent. This modification transforms the compound into a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes .
Bicyclic System Variations
- Hoe 498 (2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid): Features a larger [3.3.0]octane core and acts as a prodrug ACE inhibitor. The ethoxycarbonyl group requires esterase-mediated hydrolysis to activate its diacid form, enhancing oral bioavailability. In contrast, the Fmoc group in the target compound is non-pharmacological and serves synthetic purposes .
Pharmacological and Functional Differences
Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
